molecular formula C8H14ClN3O2 B1422968 methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride CAS No. 1311317-86-8

methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride

Cat. No. B1422968
M. Wt: 219.67 g/mol
InChI Key: MUUYQKIDSNEZCB-UHFFFAOYSA-N
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Description

“Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride” is a chemical compound. Unfortunately, I couldn’t find a specific description for this exact compound. However, it’s worth noting that pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals1.



Synthesis Analysis

While I couldn’t find the exact synthesis process for “methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride”, pyrazole-containing compounds are often synthesized through intermediate derivatization methods (IDMs)1.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the retrieved data. However, similar compounds have been analyzed using techniques like X-ray diffraction1.



Chemical Reactions Analysis

The specific chemical reactions involving “methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride” are not available in the retrieved data.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride” are not available in the retrieved data.


Scientific Research Applications

Corrosion Inhibition

One of the primary applications of this compound is in the field of corrosion inhibition. A study by Missoum et al. (2013) demonstrated its effectiveness in protecting C38 steel against corrosion in hydrochloric acid solutions. The study utilized electrochemical techniques and weight-loss measurement to establish the compound's high inhibition efficiency, which surpassed 95% at low concentrations.

Multicomponent Chemical Synthesis

Another application is in multicomponent chemical synthesis. Elinson et al. (2014) conducted research on the sodium acetate-catalyzed multicomponent reaction of salicylaldehydes, malononitrile, and 3-methyl-2-pyrazolin-5-one, resulting in the efficient formation of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. These compounds have potential applications in treating human inflammatory diseases and various biomedical applications. Their study is detailed in Comptes Rendus Chimie.

Synthesis of Functional Ligands

Boussalah et al. (2009) reported the synthesis of functional ligands, including methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)acetate derivatives. These ligands were evaluated for their catalytic properties in the oxidation of catechol to quinone using dioxygen. Their findings, published in Journal of Molecular Catalysis A-chemical, highlight the compound's role in catalysis.

Antimicrobial Activity

The compound's derivatives have also been studied for antimicrobial activity. Asif et al. (2021) synthesized and evaluated several derivatives for their antibacterial properties against common pathogens. The detailed study can be found in their paper, available here.

Synthesis of Pyrazole Derivatives

A study by Herrag et al. (2007) focused on the synthesis of pyrazole derivatives as corrosion inhibitors. This research highlights the compound's utility in creating effective corrosion inhibitors for steel in hydrochloric acid.

Safety And Hazards

The safety and hazards associated with this compound are not available in the retrieved data.


Future Directions

Given the importance of pyrazole-containing compounds in the development of heterocyclic agrochemicals1, further research could be conducted to explore the potential applications of “methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride”.


Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis.


properties

IUPAC Name

methyl 2-[(1-methylpyrazol-4-yl)methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-11-6-7(4-10-11)3-9-5-8(12)13-2;/h4,6,9H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUYQKIDSNEZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride

CAS RN

1311317-86-8
Record name methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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